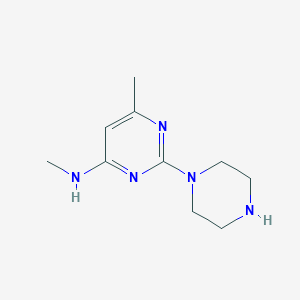

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine

Description

N,6-Dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a piperazine moiety at position 2, a methyl group at position 6, and a dimethylamino group at position 3. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and receptor modulation . The piperazine ring enhances solubility and pharmacokinetic properties, while the methyl substituents may influence steric interactions and metabolic stability.

Properties

Molecular Formula |

C10H17N5 |

|---|---|

Molecular Weight |

207.28 g/mol |

IUPAC Name |

N,6-dimethyl-2-piperazin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H17N5/c1-8-7-9(11-2)14-10(13-8)15-5-3-12-4-6-15/h7,12H,3-6H2,1-2H3,(H,11,13,14) |

InChI Key |

OFYMZCKAYBRNND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine:

Key Comparisons

Piperazine vs. Piperidine Substituents

- Piperazine (as in the target compound) offers two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine). Piperidine-containing analogs may exhibit higher lipophilicity, affecting blood-brain barrier penetration .

Substituent Effects at Position 4 The dimethylamino group in the target compound likely improves metabolic stability compared to bulkier substituents like benzyl (7u) or pentyl (10). Bulkier groups may enhance target binding but reduce solubility .

Biological Activity Trends

- Piperazine-pyrimidine hybrids (e.g., 7u) are frequently optimized for kinase inhibition, with substituents at position 4 (e.g., benzyl) modulating selectivity . The target compound’s dimethyl group may reduce off-target interactions compared to aryl substituents.

Research Findings

- Synthetic Flexibility : Piperazine-pyrimidine derivatives are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of 7u (N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine) using trifluoroacetic acid deprotection .

- SAR Insights : Position 4 modifications significantly impact activity. For example, replacing benzyl (7u) with smaller groups (e.g., methyl) may reduce steric hindrance, improving binding to flat kinase active sites .

- Solubility and Stability : Piperazine rings enhance aqueous solubility, critical for oral bioavailability. Methyl groups at positions 4 and 6 may balance lipophilicity and metabolic stability .

Biological Activity

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine features a pyrimidine ring substituted with a piperazine moiety and two methyl groups. This structural configuration enhances its solubility and reactivity, making it suitable for various biochemical interactions.

The biological activity of N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary depending on the target of interest.

Biological Activity

Research has demonstrated that N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in key metabolic pathways.

- Antimicrobial Properties : It has shown promise in exhibiting antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating potential in treating inflammatory conditions .

1. Anti-inflammatory Activity

A study evaluating various piperazine derivatives found that certain compounds exhibited significant anti-inflammatory activity, with up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone . This suggests that N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine could be a candidate for developing anti-inflammatory drugs.

2. Antimicrobial Activity

Research has indicated that compounds similar to N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine possess antimicrobial properties. For instance, derivatives showed potency greater than standard antibiotics like ciprofloxacin at comparable concentrations . This highlights the potential for this compound in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Imatinib | Pyrimidine-based with piperazine | Strong tyrosine kinase inhibition |

| Sorafenib | Pyridine and phenyl rings | Multi-target kinase inhibitor |

| N,6-Dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine | Pyrimidine with piperazine | Potential anti-inflammatory and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.